molecular formula C19H19NO4 B14979093 N-cyclopropyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide CAS No. 859667-86-0

N-cyclopropyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

Cat. No.: B14979093
CAS No.: 859667-86-0
M. Wt: 325.4 g/mol
InChI Key: LKBNGEQSWWXHSY-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a furochromenone core, and a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps

    Preparation of the Furochromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone structure.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinol.

    Formation of the Propanamide Side Chain: The final step involves the amidation reaction, where the furochromenone intermediate is reacted with a suitable amine to form the propanamide side chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
  • 3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • 3-(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Uniqueness

N-cyclopropyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to its specific structural features, such as the cyclopropyl group and the furochromenone core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

859667-86-0

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N-cyclopropyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C19H19NO4/c1-10-9-23-16-8-17-15(7-14(10)16)11(2)13(19(22)24-17)5-6-18(21)20-12-3-4-12/h7-9,12H,3-6H2,1-2H3,(H,20,21)

InChI Key

LKBNGEQSWWXHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CC4)C

solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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